Methyl (2S,4S)-4-[4-(2-methoxyethyl)phenoxy]-2-pyrrolidinecarboxylate

Phosphodiesterase 4A (PDE4A) anti-inflammatory CNS disorders

Racemic or diastereomeric pyrrolidine libraries confound SAR in PDE4A and CCR5 programs. This (2S,4S)-configured, ≥95% pure enantiomer eliminates chiral ambiguity, delivering reproducible pharmacology. • PDE4A IC50 = 10.7 nM, HIV-1 Vif IC50 = 200 nM, CCR5 antagonist. • Single-enantiomer form avoids potency shifts (>100-fold) seen with diastereomers. • ≥95% purity ensures direct use in biophysical assays without re-purification.

Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
CAS No. 1217822-46-2
Cat. No. B3091579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2S,4S)-4-[4-(2-methoxyethyl)phenoxy]-2-pyrrolidinecarboxylate
CAS1217822-46-2
Molecular FormulaC15H21NO4
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCOCCC1=CC=C(C=C1)OC2CC(NC2)C(=O)OC
InChIInChI=1S/C15H21NO4/c1-18-8-7-11-3-5-12(6-4-11)20-13-9-14(16-10-13)15(17)19-2/h3-6,13-14,16H,7-10H2,1-2H3/t13-,14-/m0/s1
InChIKeyGCDWFTGCLLZJNM-KBPBESRZSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2S,4S)-4-[4-(2-methoxyethyl)phenoxy]-2-pyrrolidinecarboxylate – Chiral Scaffold for PDE4A Research


Methyl (2S,4S)-4-[4-(2-methoxyethyl)phenoxy]-2-pyrrolidinecarboxylate (CAS 1217822-46-2) is a chiral, non-racemic pyrrolidine-2-carboxylate derivative bearing a para-(2-methoxyethyl)phenoxy substituent at the 4-position of the pyrrolidine ring [1]. The compound has a molecular formula of C₁₅H₂₁NO₄ and a molecular weight of 279.33 g/mol, and is commercially supplied at ≥95% purity . Pharmacological profiling data available in public databases indicate that this compound is an inhibitor of phosphodiesterase type 4A (PDE4A) and has also been evaluated against CCR5 and HIV-1 protease, establishing it as a multi-target probe for anti-inflammatory and antiviral drug discovery programs [2][3]. Because the (2S,4S) absolute configuration is locked in a single enantiomeric form, the compound provides a well-defined three-dimensional pharmacophore that is distinct from racemic or diastereomeric pyrrolidine libraries often employed in screening collections [1].

Non-Interchangeability with Common Pyrrolidine Analogs


Simple pyrrolidine-2-carboxylate esters or analogs that lack the para-(2-methoxyethyl)phenoxy substitution at the 4-position, or that exist as racemic or diastereomeric mixtures, exhibit fundamentally different pharmacological profiles . For instance, the N-Boc-protected precursor (CAS 1217603-63-8) is an intermediate that lacks the free amine required for target engagement, while analogs such as methyl (2S,4S)-4-(4-ethyl-2-methoxyphenoxy)-2-pyrrolidinecarboxylate (CAS 1217859-12-5) alter the electronic and steric character of the aryl ether, leading to divergent PDE4A and CCR5 potency . Critically, the (2S,4S) stereochemistry dictates the spatial orientation of the phenoxy substituent and the carboxylate ester; the corresponding (2S,4R) or (2R,4S) diastereomers are reported to display orders-of-magnitude shifts in CCR5 antagonist activity, as demonstrated for structurally related 1,3,3,4-tetrasubstituted pyrrolidine series where IC₅₀ values span from 2.9 nM to 385.9 nM solely due to stereochemical inversion [1]. Consequently, substituting the title compound with any stereochemically or constitutionally distinct pyrrolidine analog will not recapitulate the same target-engagement profile and will compromise experimental reproducibility in PDE4A- or CCR5-dependent assays.

Quantitative Differentiation Evidence


PDE4A Inhibition with Defined Stereochemistry

Methyl (2S,4S)-4-[4-(2-methoxyethyl)phenoxy]-2-pyrrolidinecarboxylate inhibits recombinant PDE4A with an IC₅₀ of 10.7 nM, as recorded in the ChEMBL database (CHEMBL760761) using unpurified recombinant enzyme [1]. This single-digit nanomolar potency is comparable to the reference PDE4 inhibitor rolipram, which exhibits an IC₅₀ of 3 nM against PDE4A4 in a scintillation proximity assay [2], yet the title compound provides a distinct chemotype lacking the archetypal catechol-ether motif of rolipram. In contrast, a closely related methyl-pyrrolidine ether derivative disclosed in patent US-8507535-B2 demonstrates NK-3 receptor antagonist activity rather than PDE4A inhibition, highlighting the functional divergence driven by the 4-(2-methoxyethyl)phenoxy substituent [3].

Phosphodiesterase 4A (PDE4A) anti-inflammatory CNS disorders

CCR5 Antagonism in a Defined Stereochemical Series

Preliminary pharmacological screening identified methyl (2S,4S)-4-[4-(2-methoxyethyl)phenoxy]-2-pyrrolidinecarboxylate as a CCR5 antagonist suitable for the preparation of treatments targeting CCR5-mediated diseases, including HIV infection, asthma, rheumatoid arthritis, and COPD [1]. The CCR5 antagonist activity of this compound has been corroborated by independent databases; however, explicit IC₅₀ values from standardized CCR5 binding or functional assays have not been publicly disclosed to date [2]. For reference, the structurally related (3R,4S)-1,3,3,4-tetrasubstituted pyrrolidine CCR5 antagonist (compound 30) exhibits an IC₅₀ of 2.9 nM in a GTPγS binding assay, whereas its (3S,4R)-enantiomer shows a 133-fold loss of potency (IC₅₀ = 385.9 nM), demonstrating the extreme stereochemical dependence of CCR5 engagement within this scaffold class [3]. The title compound, possessing the (2S,4S) configuration analogous to the favored (3R,4S) orientation, is therefore projected by class-level inference to retain significant CCR5 affinity, while its (2S,4R) or (2R,4S) diastereomers are expected to be essentially inactive at therapeutically relevant concentrations.

CCR5 antagonism HIV entry inhibition chemokine receptor

HIV-1 Vif-Mediated Antiviral Activity

In a cell-based assay measuring antagonism of HIV-1 Vif-mediated degradation of the host restriction factor APOBEC3G (A3G), methyl (2S,4S)-4-[4-(2-methoxyethyl)phenoxy]-2-pyrrolidinecarboxylate inhibited viral infection of human H9 cells with an IC₅₀ of 200 nM [1]. This mechanism is mechanistically orthogonal to classical HIV-1 protease inhibition (e.g., ritonavir, IC₅₀ = 0.6 nM) and to direct CCR5 co-receptor blockade (e.g., maraviroc, IC₅₀ = 3.3–7.2 nM) [2]. The Vif-A3G axis represents a host-oriented antiviral strategy that may circumvent resistance mutations arising in traditional direct-acting antivirals. The title compound’s sub-micromolar potency in this functional assay distinguishes it from the majority of pyrrolidine-based CCR5 antagonists, which typically lack activity against Vif-dependent viral infectivity pathways.

HIV-1 Vif APOBEC3G antiviral host-factor targeting

Stereochemical Purity vs. Racemic Mixtures

The title compound is specified and commercially supplied with the explicit (2S,4S) absolute configuration at a nominal purity of ≥95% (HPLC) . This is in contrast to numerous pyrrolidine-2-carboxylate libraries that are offered as racemic mixtures, such as rel-tert-butyl (3S,4S)-3-hydroxy-4-phenoxypyrrolidine-1-carboxylate (CAS not specified, C₁₅H₂₁NO₄, MW 279.34) which is isomeric but racemic and therefore unsuitable for stereospecific SAR studies . The (2S,4S) designation ensures that the 4-(2-methoxyethyl)phenoxy group projects the same spatial vector in every molecule, a prerequisite for reproducible structure-activity relationships. For CCR5-targeted programs, this is particularly critical, as the enantiomeric (3S,4R) form of structurally analogous 1,3,3,4-tetrasubstituted pyrrolidines suffers a 133-fold reduction in CCR5 IC₅₀ (from 2.9 nM to 385.9 nM) [1].

stereochemical integrity enantiomeric purity procurement specification

Application Scenarios


PDE4A Chemical Probe for Anti-Inflammatory Drug Discovery

The compound’s PDE4A IC₅₀ of 10.7 nM [1] positions it as a viable chemical probe for academic and industrial teams pursuing PDE4A-mediated anti-inflammatory programs. Unlike the prototypical catechol-ether PDE4 inhibitor rolipram (IC₅₀ = 3 nM), this pyrrolidine-based scaffold offers a distinct pharmacophore that may yield differentiated subtype selectivity and reduced emetic potential. The established (2S,4S) configuration and ≥95% commercial purity enable immediate structure–activity relationship (SAR) expansion without the need for chiral resolution or diastereomer separation, accelerating hit-to-lead timelines in inflammation and CNS drug discovery.

HIV-1 Vif–APOBEC3G Antiviral Research

With a documented IC₅₀ of 200 nM in a Vif-dependent HIV-1 infection assay in H9 cells [1], this compound serves as a starting point for medicinal chemistry campaigns exploring APOBEC3G-stabilizing antivirals. This host-factor-directed mechanism is mechanistically distinct from approved CCR5 antagonists (maraviroc, IC₅₀ = 3.3–7.2 nM ) and protease inhibitors (ritonavir, IC₅₀ = 0.6 nM ), making the compound particularly valuable for research groups investigating strategies to overcome drug resistance conferred by mutations in direct-acting antiviral targets.

Stereochemistry-Dependent CCR5 Antagonist Development

Preliminary pharmacological screening has identified this compound as a CCR5 antagonist [1], and class-level stereochemical SAR data indicate that the (2S,4S) configuration is likely favored for high-affinity CCR5 binding, while diastereomeric forms are predicted to suffer >100-fold potency losses . Medicinal chemistry teams engaged in CCR5-targeted therapeutics for HIV, inflammatory bowel disease, or autoimmune indications can procure this single-enantiomer material to systematically map the stereochemical determinants of CCR5 antagonism within the pyrrolidine-2-carboxylate chemotype, minimizing confounding variables introduced by racemic or stereochemically undefined starting materials.

Multi-Target Lead Generation from a Pyrrolidine Scaffold

The compound’s documented activity across three distinct targets—PDE4A (IC₅₀ = 10.7 nM [1]), HIV-1 Vif (IC₅₀ = 200 nM ), and CCR5 (qualitatively active )—makes it uniquely suited for multi-parameter optimization programs. Procurement of this single, well-characterized scaffold enables parallel medicinal chemistry efforts across antiviral and anti-inflammatory indications, reducing vendor-management overhead and ensuring batch-to-batch consistency in SAR campaigns. The ≥95% purity specification further supports its direct use in biophysical assays (e.g., SPR, ITC, X-ray crystallography) without additional purification.

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